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Abstract
Bromodichloromethane (BDCM), a trihalomethane commonly found as a disinfection

byproduct in chlorinated drinking water, has been the subject of extensive toxicological

evaluation. This technical guide provides a comprehensive overview of the toxicological profile

of BDCM in mammalian systems, with a focus on its absorption, distribution, metabolism, and

excretion (ADME), mechanisms of toxicity, and effects on major organ systems. This document

summarizes key findings from pivotal studies, presents quantitative data in a structured format,

details experimental methodologies, and visualizes critical metabolic and signaling pathways to

serve as a resource for researchers, scientists, and drug development professionals.

Introduction
Bromodichloromethane (CHBrCl₂) is a volatile organic compound that is unintentionally

formed during the chlorination of water containing natural organic matter and bromide ions.[1]

[2] Human exposure occurs primarily through the ingestion of contaminated drinking water, as

well as through inhalation and dermal absorption during activities such as showering and

swimming.[3] Classified as "reasonably anticipated to be a human carcinogen" by the National

Toxicology Program (NTP) and as a Group B2 "probable human carcinogen" by the U.S.

Environmental Protection Agency (EPA), understanding the toxicological profile of BDCM is of
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significant public health importance.[4][5] This guide aims to provide a detailed technical

summary of the current knowledge on BDCM toxicity in mammalian systems.

Absorption, Distribution, Metabolism, and Excretion
(ADME)
BDCM is rapidly absorbed following oral, inhalation, and dermal exposure.[3] Upon absorption,

it is distributed throughout the body, with higher concentrations found in adipose tissue, liver,

and kidneys.[3] The metabolism of BDCM is a critical determinant of its toxicity and occurs

primarily in the liver through two main pathways: cytochrome P450 (CYP)-mediated oxidation

and glutathione S-transferase (GST)-mediated conjugation.[6][7]

The primary CYP isozyme involved in BDCM metabolism is CYP2E1.[6][8] This oxidative

pathway leads to the formation of reactive intermediates, including phosgene, which can

contribute to cellular damage.[6] The GST pathway, primarily mediated by GST Theta 1-1

(GSTT1-1), is considered a minor metabolic route but is significant due to the formation of

mutagenic reactive intermediates.[7][9]

Elimination of BDCM and its metabolites occurs rapidly, primarily through exhalation of the

parent compound and carbon dioxide, with a smaller fraction excreted in the urine and feces.[3]

Mechanisms of Toxicity
The toxicity of BDCM is largely attributed to its bioactivation to reactive metabolites.

Oxidative Stress: The metabolism of BDCM by CYP2E1 can lead to the generation of

reactive oxygen species (ROS), resulting in oxidative stress. This is evidenced by lipid

peroxidation and the formation of protein carbonyls.[10][11] Oxidative stress can damage

cellular macromolecules, including DNA, lipids, and proteins, leading to cellular dysfunction

and death.

Covalent Binding: Reactive metabolites of BDCM can covalently bind to cellular

macromolecules, disrupting their function and contributing to cytotoxicity.[9]

Genotoxicity: While in vivo genotoxicity data are largely negative, BDCM has shown

evidence of genotoxicity in some in vitro test systems.[12] The GST-mediated pathway, in
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particular, is thought to produce intermediates capable of forming DNA adducts.[9]

Target Organ Toxicity
The primary target organs for BDCM toxicity in mammalian systems are the liver and kidneys.

Hepatotoxicity
Acute and chronic exposure to BDCM can cause liver damage, characterized by increases in

serum liver enzymes (e.g., ALT, AST), centrilobular necrosis, and fatty degeneration.[13][14]

The severity of hepatotoxicity is dose-dependent.

Nephrotoxicity
The kidneys are also a significant target of BDCM toxicity. Observed effects include renal

tubular degeneration and necrosis.[13][15]

Carcinogenicity
Long-term exposure to BDCM has been shown to induce tumors in multiple organs in rodents.

The NTP conducted a 2-year gavage study in F344/N rats and B6C3F1 mice. In rats, there was

clear evidence of carcinogenic activity, with increased incidences of adenomatous polyps and

adenocarcinomas of the large intestine, as well as tubule-cell adenomas and adenocarcinomas

of the kidney.[16][17] In mice, an increased incidence of hepatocellular adenomas and

carcinomas was observed in females.[16][17] However, a subsequent NTP drinking water study

in rats and mice did not find evidence of carcinogenic activity at the doses tested.[18][19]

Genotoxicity
The genotoxicity of BDCM has been evaluated in a variety of in vitro and in vivo assays. While

some in vitro assays have shown positive results for mutagenicity and clastogenicity, in vivo

studies have generally been negative.[12] This suggests that while BDCM or its metabolites

can interact with DNA under certain conditions, the in vivo genotoxic potential in mammals may

be low.

Reproductive and Developmental Toxicity
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BDCM has been shown to cause reproductive and developmental effects in animal studies,

including full-litter resorptions in rats at high doses.[4][20] However, a two-generation

reproductive toxicity study in rats did not find any adverse effects on mating, fertility, or sperm

parameters at the doses tested.[8] Developmental toxicity studies have shown some evidence

of delayed skeletal ossification in rats.[4]

Quantitative Data
The following tables summarize quantitative data from key toxicological studies on

bromodichloromethane.

Table 1: Carcinogenicity of Bromodichloromethane in a 2-Year Gavage Study[16][17]
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Species/Sex
Dose
(mg/kg/day)

Organ Tumor Type Incidence

Rat (Male) 0 (Control) Large Intestine

Adenomatous

Polyp/Adenocarc

inoma

2/50

50 Large Intestine

Adenomatous

Polyp/Adenocarc

inoma

10/50

100 Large Intestine

Adenomatous

Polyp/Adenocarc

inoma

21/50

0 (Control) Kidney

Tubular Cell

Adenoma/Adeno

carcinoma

1/50

50 Kidney

Tubular Cell

Adenoma/Adeno

carcinoma

8/50

100 Kidney

Tubular Cell

Adenoma/Adeno

carcinoma

15/50

Rat (Female) 0 (Control) Large Intestine

Adenomatous

Polyp/Adenocarc

inoma

1/50

50 Large Intestine

Adenomatous

Polyp/Adenocarc

inoma

8/50

100 Large Intestine

Adenomatous

Polyp/Adenocarc

inoma

19/50

0 (Control) Kidney

Tubular Cell

Adenoma/Adeno

carcinoma

0/50

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 15 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b127517?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


50 Kidney

Tubular Cell

Adenoma/Adeno

carcinoma

3/50

100 Kidney

Tubular Cell

Adenoma/Adeno

carcinoma

11/50

Mouse (Female) 0 (Control) Liver

Hepatocellular

Adenoma/Carcin

oma

5/50

75 Liver

Hepatocellular

Adenoma/Carcin

oma

15/50

150 Liver

Hepatocellular

Adenoma/Carcin

oma

25/50*

*Statistically significant increase compared to controls.

Table 2: Reproductive and Developmental Toxicity of Bromodichloromethane in Rats
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Study
Type

Species
Dosing
Regimen

NOAEL
(mg/kg/da
y)

LOAEL
(mg/kg/da
y)

Key
Findings

Referenc
e

Two-

Generation

Reproducti

ve Toxicity

Sprague-

Dawley Rat

Drinking

Water

50 (4.1-

12.6)

>450

(29.5-

109.0)

No effects

on mating,

fertility, or

sperm

parameters

.

Christian et

al., 2002[8]

Developme

ntal

Toxicity

Fischer-

344 Rat

Gavage

(Corn Oil)
25 50

Increased

incidence

of full-litter

resorptions

.

Narotsky et

al.,

1997[20]

Table 3: Acute Hepatotoxicity and Nephrotoxicity of Bromodichloromethane in Male F-344

Rats (24h post-gavage)[14][21]

Dose (mmol/kg) Serum ALT (U/L) Serum AST (U/L) BUN (mg/dL)

0 (Control) 35 ± 3 102 ± 5 18 ± 1

0.5 150 ± 25 350 ± 50 20 ± 2

1.0 450 ± 75 1200 ± 200 25 ± 3

1.5 1200 ± 200 3500 ± 500 40 ± 5

*Statistically significant increase compared to controls. Data are presented as mean ± SEM.

Table 4: Enzyme Kinetics of Bromodichloromethane Metabolism
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Enzyme Species Km (µM)
Vmax
(nmol/min/mg
protein)

Reference

CYP2E1 Human 2.9 1.2
Zhao and Allis,

2002[8]

GSTT1-1 Rat 130 0.45
Ross and

Pegram, 2003[7]

Experimental Protocols
NTP 2-Year Carcinogenicity Gavage Study (NTP TR-321)
[16]

Test Species: Fischer 344/N rats and B6C3F1 mice.

Administration: Gavage in corn oil, 5 days/week for 102 weeks.

Dose Groups (Rats): 0 (vehicle control), 50, and 100 mg/kg/day.

Dose Groups (Mice): 0 (vehicle control), 25, and 50 mg/kg/day (males); 0, 75, and 150

mg/kg/day (females).

Observations: Survival, body weight, clinical signs, and histopathological examination of all

major organs and tissues.

Two-Generation Reproductive Toxicity Study in Rats[8]
Test Species: Sprague-Dawley rats.

Administration: Continuous exposure via drinking water.

Dose Groups: 0 (control), 50, 150, and 450 ppm (equivalent to approximately 0, 4.1-12.6,

11.6-40.2, and 29.5-109.0 mg/kg/day).

Procedure: P0 generation exposed for 10 weeks prior to mating, through gestation and

lactation. F1 generation exposed from weaning through maturity, mating, and production of
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F2 generation.

Endpoints: Mating performance, fertility index, gestation length, litter size, pup viability, pup

weight, and histopathology of reproductive organs.

In Vitro Genotoxicity: Ames Test[12]
Test System:Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and

without metabolic activation (S9 fraction).

Procedure: Bacteria are exposed to various concentrations of BDCM on a minimal glucose

agar plate.

Endpoint: The number of revertant colonies (his+ revertants) is counted to assess mutagenic

potential.

Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key metabolic

pathways, a proposed signaling pathway for BDCM-induced toxicity, and a typical experimental

workflow for an in vivo toxicity study.
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Caption: Metabolic pathways of bromodichloromethane.
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Caption: Proposed signaling pathway for BDCM-induced oxidative stress.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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